

The development and discovery of GSK199.

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Compound of Interest		
Compound Name:	GSK199	
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An In-depth Technical Guide to the Development and Discovery of **GSK199**, a Selective PAD4 Inhibitor

Introduction

GSK199 is a potent, selective, and reversible inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as some cancers.[1][2] The dysregulated activity of PAD4, which catalyzes the conversion of arginine to citrulline in proteins, is particularly associated with rheumatoid arthritis through the generation of citrullinated autoantigens and the formation of neutrophil extracellular traps (NETs).[3][4] This guide details the discovery, mechanism of action, and preclinical evaluation of **GSK199**, providing researchers and drug development professionals with a comprehensive overview of its scientific foundation.

Discovery and Mechanism of Action

GSK199 was identified through the screening of a DNA-encoded library, followed by lead optimization.[5] It is a reversible inhibitor that uniquely binds to the low-calcium conformation of PAD4.[4][6] This allosteric inhibition mechanism contrasts with other PAD inhibitors, such as F-amidine and Cl-amidine, which are irreversible and preferentially bind to the calcium-bound, active form of the enzyme.[4]

Crystallographic studies have revealed that the binding of **GSK199** to PAD4 induces a novel β -hairpin structure in a region of the enzyme that is disordered in the absence of calcium. This conformational change allows for hydrophobic residues to pack over the inhibitor, contributing



to its binding affinity.[7] Molecular docking and simulation studies indicate that **GSK199** binds at the PAD4 pocket via its "back door," with a notable binding free energy.[8][9]

Quantitative Data Summary

In Vitro Potency and Selectivity

Parameter	Value	Conditions	Reference
IC50 (PAD4)	200 nM	In the absence of calcium	[1][2][4][6][10][11]
IC50 (PAD4)	1 μΜ	In the presence of 2 mM calcium	[4]
IC50 (Antiviral)	0.6 μΜ	OC43-infected MRC-5 cells	[1]
Selectivity	>35-fold	Selective for PAD4 over PAD1-3	
Binding Free Energy	-11.339 kcal/mol	Molecular Mechanics Poisson-Boltzmann	[8]
Docking Score	-10.6 kcal/mol	Molecular Docking	[8][9]

In Vivo Pharmacokinetics in Mice

Parameter	Value	Route of Administration	Reference
Maximum Plasma Concentration (Cmax)	1073 ng/mL	Oral	[12]
Time to Maximum Concentration (Tmax)	1.0 h	Oral	[12]
Clearance (CI)	25.0 mL/min/kg	Intravenous	[12]
Volume of Distribution (Vd)	3.40 L/kg	Intravenous	[12]



In Vivo Efficacy in Murine Collagen-Induced Arthritis

Model

Dose	Effect	Reference
10 mg/kg	Significant decrease in complement C3 deposition in synovium and cartilage.	[3][13]
30 mg/kg (once daily)	Significant reduction in clinical disease activity, synovial inflammation, pannus formation, and damage to cartilage and bone.	[3][13]
30 mg/kg (twice daily)	Similar efficacy to once-daily dosing in reducing clinical and histological markers of arthritis.	[14]

Experimental Protocols PAD4 Inhibition Assay (Ammonia Release Method)

This assay quantifies PAD4 activity by measuring the release of ammonia upon the deimination of a substrate.

- Reagents and Buffers:
 - PAD Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0.
 - PAD4 Enzyme: Diluted to 30 nM in Assay Buffer.
 - Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE).
 - **GSK199**: Prepared in various concentrations in DMSO.
- Procedure:
 - Add diluted PAD4 enzyme to wells of a microplate containing various concentrations of GSK199 or DMSO vehicle (final concentration of 0.8%).



- Initiate the reaction by adding the BAEE substrate.
- Incubate the reaction for a specified time (e.g., 50 minutes).
- Measure the amount of ammonia released using a fluorescent detection method. The fluorescence is analyzed with an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[15][16]
- Calculate IC50 values using a four-parameter logistic equation.[4]

Murine Collagen-Induced Arthritis (CIA) Model

This is a widely used animal model for studying the pathology of rheumatoid arthritis.

- Animals: DBA1/J mice are commonly used due to their high susceptibility to CIA.
- Induction of Arthritis:
 - Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
 - Booster (Day 21): Administer a second injection of bovine type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
- Treatment:
 - Administer GSK199 (e.g., 10 mg/kg or 30 mg/kg) or vehicle control daily, starting from the day of the first immunization.
- Assessment of Arthritis:
 - Clinical Scoring: Monitor mice for signs of arthritis (e.g., paw swelling, redness, and joint rigidity) and score on a scale of 0-3 or 0-4.[14]
 - Histology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and cartilage/bone damage.



 Biomarkers: Collect serum and joint tissue to measure levels of citrullinated proteins, autoantibodies, and complement C3 deposition.[3][13][14]

Neutrophil Extracellular Trap (NET) Formation Assay

This assay visualizes and quantifies the formation of NETs by neutrophils.

- Neutrophil Isolation: Isolate neutrophils from human or mouse peripheral blood.
- Cell Seeding: Seed isolated neutrophils in a multi-well plate.
- Stimulation:
 - Treat neutrophils with a NET-inducing agent such as phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM).
 - In inhibitor-treated groups, pre-incubate neutrophils with **GSK199** before adding the stimulus.
- · Quantification of NETs:
 - Immunofluorescence: Fix the cells and stain for NET components such as extracellular
 DNA (using a non-cell-permeable DNA dye like Sytox Orange), histone H3, and neutrophil elastase.
 - Quantification of Extracellular DNA: Measure the fluorescence of a DNA-binding dye in the supernatant to quantify the amount of DNA released.
 - Microscopy: Visualize and quantify NET formation using fluorescence microscopy.

Visualizations

Signaling Pathway: PAD4-Mediated Citrullination and NETosis



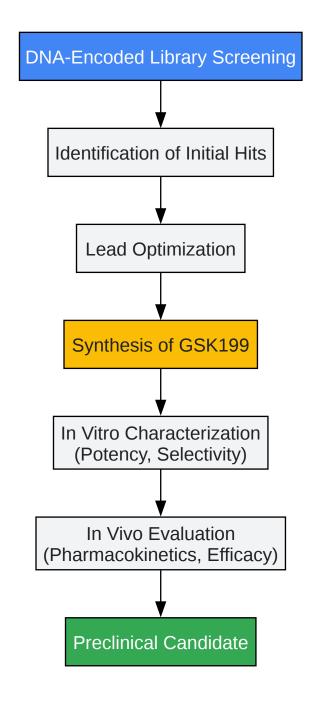


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Caption: PAD4 activation by calcium influx leads to histone citrullination and NET formation.

Experimental Workflow: Discovery of GSK199



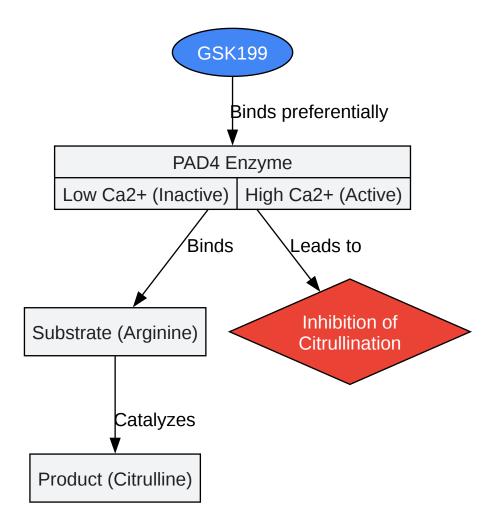


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Caption: A streamlined workflow for the discovery and development of **GSK199**.

Logical Relationship: GSK199 Binding and Inhibition





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Caption: **GSK199** preferentially binds to the inactive, low-calcium state of PAD4.

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